molecular formula C9H14BrNS B1460784 N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine CAS No. 1019531-99-7

N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine

Cat. No.: B1460784
CAS No.: 1019531-99-7
M. Wt: 248.19 g/mol
InChI Key: ZCWWODRQTMEAEF-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the molecular architecture and connectivity. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing heterocyclic systems and substituted alkyl chains. The name systematically describes the compound starting with the nitrogen-containing functional group, followed by the thiophene ring system with its bromine substituent, and concluding with the branched alkyl chain structure.

The structural representation of this compound can be precisely described through its Simplified Molecular Input Line Entry System notation: CC(C)CNCC1=CC=C(Br)S1. This notation provides a linear representation of the three-dimensional molecular structure, indicating the connectivity between atoms and the positioning of functional groups. The thiophene ring is represented as a five-membered aromatic system containing sulfur, with the bromine substituent positioned at the 5-position relative to the sulfur atom. The methylene bridge connects this heterocyclic system to the terminal isobutylamine group, creating a flexible linker that influences the compound's conformational properties.

The molecular architecture consists of three distinct structural domains: the brominated thiophene ring system, the methylene linker, and the branched aliphatic amine. The thiophene ring provides aromatic character and potential for π-π stacking interactions, while the bromine substituent introduces electron-withdrawing effects that modulate the electronic properties of the aromatic system. The methylene bridge allows rotational freedom between the aromatic and aliphatic portions of the molecule, contributing to conformational flexibility. The terminal isobutylamine group introduces basicity and hydrogen bonding capabilities through the primary amine functionality.

Chemical Abstracts Service Registry Number (1019531-99-7) and Alternative Chemical Names

The compound is officially registered with the Chemical Abstracts Service under the registry number 1019531-99-7, which serves as its unique identifier in chemical databases and regulatory systems. This Chemical Abstracts Service number provides unambiguous identification across various chemical information systems and ensures consistent referencing in scientific literature and commercial applications. The registry number was assigned following standard Chemical Abstracts Service protocols for novel chemical substances and reflects the compound's recognition as a distinct molecular entity within the chemical literature.

Alternative chemical names for this compound include several variations that reflect different naming conventions and commercial designations. The compound is also known as N-((5-bromo-thiophen-2-ylmethyl)-isobutyl-amine, which emphasizes the isobutyl nature of the alkyl substituent. Additionally, it appears in chemical databases under the designation QC-164, which represents an internal catalog identifier used by certain chemical suppliers. The compound may also be referenced using variations in punctuation and spacing, such as this compound or similar permutations that maintain the essential structural information.

Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrNS/c1-7(2)5-11-6-8-3-4-9(10)12-8/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWWODRQTMEAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651443
Record name N-[(5-Bromothiophen-2-yl)methyl]-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019531-99-7
Record name N-[(5-Bromothiophen-2-yl)methyl]-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine is a compound of growing interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant studies that have explored its applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C9H14BrNS
  • Molecular Weight : 248.19 g/mol
  • CAS Number : 1019531-99-7
  • IUPAC Name : this compound

The compound features a brominated thiophene ring, which is significant for its biological activity and interaction with various molecular targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the bromothiophene moiety may enhance these effects by interacting with bacterial cell membranes.
  • Anticancer Potential : The compound has been investigated for its potential role in cancer therapy. Its ability to modulate cellular processes through interactions with specific receptors could position it as a candidate for further development in oncological applications .
  • Enzyme Modulation : The compound may influence enzyme activity, particularly those involved in metabolic pathways, by binding to active sites or allosteric sites on enzymes . This interaction could lead to altered cellular signaling pathways.

The mechanism of action for this compound is not fully elucidated; however, several hypotheses have been proposed based on structural similarities with other bioactive compounds:

  • Receptor Interaction : The bromothiophene component may facilitate binding to specific receptors, potentially affecting cellular proliferation and survival pathways.
  • Membrane Disruption : Similar compounds have shown the ability to compromise bacterial cell membrane integrity, leading to cell lysis and death . This suggests that this compound might exhibit similar bactericidal effects.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study on Antimicrobial Properties Demonstrated effective inhibition against S. aureus and E. coli, with MIC values ranging from 4–16 μg/mL.
Cancer Cell Proliferation Study Explored potential antiproliferative effects on cancer cell lines, indicating a need for further investigation into its therapeutic applications.
Enzyme Interaction Analysis Suggested modulation of key metabolic enzymes, potentially influencing drug metabolism and efficacy.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine has been investigated for its potential as a pharmacological agent. Thiophene derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromine substitution enhances the lipophilicity of the compound, which may improve its bioavailability and interaction with biological targets .

Case Studies

  • Anticancer Activity : Research has indicated that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. This compound could potentially be synthesized and tested for similar activities.
  • Neuropharmacology : The amine functional group suggests possible interactions with neurotransmitter systems. Studies on related compounds have shown promise in treating neurological disorders, warranting further investigation into this compound's efficacy .

Materials Science

Conductive Polymers
this compound can serve as a building block for synthesizing conductive polymers. Thiophene-based materials are widely used in organic electronics due to their electrical conductivity and stability. This compound can be polymerized to create materials suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs) .

Application TypeDescriptionPotential Impact
Organic ElectronicsUsed in conductive polymersEnhances performance of electronic devices
PhotovoltaicsBuilding block for solar cell materialsIncreases efficiency of energy conversion
OLEDsComponent in light-emitting diodesImproves display technologies

Organic Synthesis

This compound can act as an intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable in synthesizing complex organic molecules. The presence of both bromine and amine groups facilitates nucleophilic substitution reactions, enabling the creation of diverse derivatives .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Aromatic System Substituents logP (Predicted) Bioactivity Key Reference
Target Compound Thiophene 5-Bromo, isobutylamine ~2.5 Antibacterial
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine Thiophene 5-Iodo, adamantane ~4.2 Potential antiviral
N-(5-Bromo-2-methoxybenzyl)-2-methylpropan-1-amine Benzene 5-Bromo, 2-methoxy ~2.8 Unknown
N-[(3-Bromo-4-fluorophenyl)methyl]-2-methylpropan-1-amine Benzene 3-Bromo, 4-fluoro ~3.1 Enhanced metabolic stability

Key Insights

  • Bioactivity : Bromothiophene derivatives (e.g., target compound) show antibacterial activity, likely due to thiophene’s sulfur atom enhancing membrane interaction . Benzene-based analogs may lack this advantage.
  • Reactivity : Iodine substitution () offers versatile derivatization routes, while bromine provides a balance between reactivity and stability.
  • Safety : The target compound’s environmental toxicity necessitates stringent disposal protocols, whereas adamantane derivatives pose higher bioaccumulation risks .

Preparation Methods

Preparation of the 5-Bromothiophen-2-yl Methyl Intermediate

The brominated thiophene moiety, specifically 5-bromothiophene-2-yl compounds, is commonly prepared via electrophilic aromatic substitution or cross-coupling reactions starting from 2-bromothiophene or thiophene derivatives. Key methods include:

  • Friedel-Crafts Acylation : 2-Bromothiophene can be acylated with benzoyl chloride in the presence of Lewis acids such as aluminum chloride or stannic chloride in solvents like carbon disulfide or dichloromethane, yielding 5-benzoyl-2-bromothiophene with high yields (up to 96%) and high purity. This step is crucial for introducing functional groups at the 5-position of the thiophene ring, which can be further manipulated.

  • Palladium-Catalyzed Coupling : Using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in N,N-dimethylformamide at elevated temperatures (80 °C), 2-bromo-5-benzoylthiophene can be coupled with organotin reagents to form more complex thiophene derivatives in moderate yields (~64%).

  • Nucleophilic Substitution with Cuprous Cyanide : 5-benzoyl-2-bromothiophene can be converted to 5-benzoyl-2-cyanothiophene by reaction with cuprous cyanide in quinoline under reflux conditions, followed by acidic workup.

While these examples focus on acylated thiophene derivatives, the 5-bromothiophen-2-yl methyl intermediate can be synthesized by reduction of acyl derivatives or direct bromomethylation of the thiophene ring.

Preparation of 2-Methylpropan-1-amine Derivatives

The amine moiety, 2-methylpropan-1-amine, especially substituted with methyl groups, can be synthesized through reduction of nitriles or amides:

  • Reduction of 2-methylamino-2-methylpropanenitrile : Lithium aluminium hydride (LiAlH4) reduction in diethyl ether at 0 °C followed by quenching with sodium hydroxide and water yields 1-amino-2-methylpropan-2-yl derivatives with good yields (~72%). This method provides a clean reduction pathway to primary or secondary amines.

  • Thiourea-Mediated Synthesis : For related bromophenyl-substituted amines, acetamide derivatives can be reacted with thiourea in ethanol under reflux, followed by basification and extraction to give the corresponding amines in high yields (up to 96%). This method is relevant for introducing amine groups adjacent to aromatic bromides.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Friedel-Crafts Acylation 2-Bromothiophene + benzoyl chloride, AlCl3, CS2, 2.5 h 92.7–96 High purity 5-benzoyl-2-bromothiophene obtained
2 Reduction of nitrile LiAlH4, diethyl ether, 0 °C, 3 h 72 Produces 2-methylpropan-1-amine derivatives
3 Thiourea-mediated amination Acetamide derivative + thiourea, EtOH, reflux overnight 96 For bromophenyl amines, potential analog
4 Nucleophilic substitution 5-Bromothiophen-2-yl methyl halide + amine, base Not reported Expected method for coupling thiophene and amine
5 Reductive amination Aldehyde + amine + reducing agent Not reported Alternative route for C–N bond formation

Research Findings and Considerations

  • The preparation of brominated thiophene intermediates is well-established with high yields and purity, often employing Lewis acid catalysis and careful temperature control to avoid side reactions.

  • Reduction of nitriles to amines using LiAlH4 is a robust method, yielding clean products suitable for further coupling without extensive purification.

  • Thiourea-mediated synthesis of bromophenyl amines demonstrates efficient conversion and may be adaptable for thiophene analogs.

  • Direct alkylation of amines with bromomethylthiophene derivatives is a plausible and straightforward approach, though reaction conditions such as solvent, temperature, and base must be optimized to maximize yield and minimize side reactions like over-alkylation or elimination.

  • Reductive amination offers a mild alternative, especially when aldehyde precursors are accessible, and can provide high selectivity for secondary amine formation.

Q & A

Q. What are the optimal synthetic routes for N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine?

Methodological Answer: The compound can be synthesized via reductive amination or Pd-catalyzed coupling. A plausible route involves:

Thiophene Functionalization: Brominate 2-methylthiophene at the 5-position using NBS (N-bromosuccinimide) under radical initiation .

Methylpropan-1-amine Coupling: React 5-bromo-2-thiophenecarboxaldehyde with 2-methylpropan-1-amine via reductive amination (NaBH₃CN or H₂/Pd-C) to form the secondary amine .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC-MS or HPLC .

Key Parameters Table:

StepReagents/ConditionsYield (%)Reference
BrominationNBS, AIBN, CCl₄, 80°C~75%
Reductive AminationNaBH₃CN, MeOH, RT~60%
Pd-Catalyzed CouplingPd(OAc)₂, Xantphos, K₂CO₃, DMF~50%

Q. How can the compound’s stability be assessed under varying storage conditions?

Methodological Answer: Stability studies should include:

  • Thermal Stability: Accelerated degradation tests (40°C, 75% RH for 6 months) with periodic HPLC analysis to monitor decomposition .
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track spectral changes via UV/Vis spectroscopy .
  • pH Stability: Dissolve in buffers (pH 1–13) and analyze degradation products by LC-MS .

Recommended Storage:

  • Short-term: Store at -20°C in amber vials under nitrogen .
  • Long-term: Lyophilize and keep at -80°C with desiccants .

Advanced Research Questions

Q. How can regioselectivity challenges in bromothiophene derivatization be addressed?

Methodological Answer: Regioselectivity in bromothiophene systems is influenced by:

  • Directing Groups: Use electron-donating groups (e.g., -CH₃) to direct bromination to the 5-position .
  • Catalytic Control: Employ Pd catalysts with chelating ligands (e.g., Xantphos) to favor cross-coupling at the 2-position .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) predict reactive sites based on frontier molecular orbitals .

Case Study:
In Pd-catalyzed reactions, Xantphos ligands reduce steric hindrance, improving coupling efficiency at the thiophene 2-position by 20% .

Q. How should contradictory NMR data for this compound be resolved?

Methodological Answer: Contradictions in NMR spectra (e.g., δH shifts for the methylpropan-1-amine chain) may arise from:

  • Solvent Effects: Compare data in CDCl₃ vs. DMSO-d6; DMSO induces downfield shifts for NH groups .
  • Dynamic Equilibria: Variable-temperature NMR (VT-NMR) identifies rotamers or tautomers .
  • Stereochemical Confusion: Use 2D NMR (COSY, NOESY) to assign coupling patterns and confirm stereochemistry .

Example:
A δH shift discrepancy (2.1 ppm vs. 2.3 ppm for CH₂ groups) resolved via VT-NMR revealed conformational flexibility in the amine chain .

Q. What strategies are recommended for elucidating biological activity mechanisms?

Methodological Answer:

  • Receptor Binding Assays: Radioligand displacement studies (e.g., ³H-labeled serotonin receptors) to identify target affinity .
  • Metabolic Profiling: Incubate with liver microsomes (human/rat) and analyze metabolites via HRMS .
  • Computational Docking: AutoDock Vina simulations predict binding poses in dopamine or sigma-1 receptors .

Q. How can synthetic byproducts be minimized during scale-up?

Methodological Answer:

  • Process Optimization: Use flow chemistry to control reaction exothermicity and reduce side reactions .
  • Catalyst Screening: Test Pd/C vs. Pd(OAc)₂ with ligands (e.g., BINAP) to improve turnover number (TON) .
  • In Situ Monitoring: PAT (Process Analytical Technology) tools like FTIR track intermediate formation .

Scale-Up Parameters Table:

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield60%52%
Purity98%95%
Key ImpurityUnreacted aldehyde (1.2%)Diastereomers (3.5%)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine

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